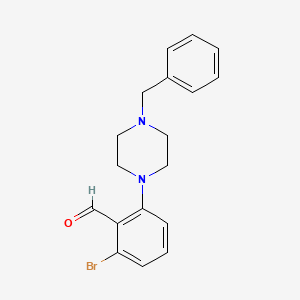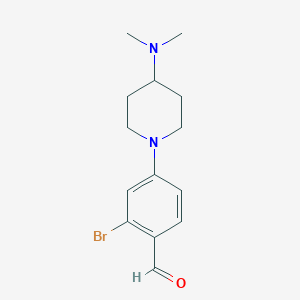
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Übersicht
Beschreibung
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is an organic compound that has gained significant attention in scientific research. It is a benzaldehyde derivative that is commonly used in medicinal chemistry and drug discovery. This compound has shown promising results in various scientific studies due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific enzymes and receptors. It acts as an inhibitor of these targets, which leads to the suppression of their activity. This, in turn, results in the inhibition of disease progression and the promotion of healthy cellular function.
Biochemical and Physiological Effects:
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and prevent the formation of alpha-synuclein fibrils in Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in lab experiments is its high specificity towards its target enzymes and receptors. This allows for precise and efficient inhibition of disease progression. However, one limitation of this compound is its potential toxicity towards healthy cells. This requires careful optimization of dosage and administration to ensure maximum efficacy and minimal side effects.
Zukünftige Richtungen
The potential applications of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in scientific research are vast. One of the future directions for this compound is its use in the development of novel drugs for the treatment of various diseases. It can also be further studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules. Additionally, the toxicity and side effects of this compound can be further studied to optimize its use in lab experiments.
In conclusion, 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it an attractive candidate for drug discovery and bioimaging applications. Further research is needed to fully explore the potential of this compound and optimize its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been extensively studied for its potential use in drug discovery. It has shown promising results as an inhibitor of various enzymes and receptors that are involved in the progression of diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules.
Eigenschaften
IUPAC Name |
3-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-3-1-2-8(6-16)10(9)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPICOQYESOGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















